molecular formula C12H21NO2 B2899206 Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate CAS No. 1909319-37-4

Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2899206
CAS No.: 1909319-37-4
M. Wt: 211.305
InChI Key: IIFCETPARNFUOW-UHFFFAOYSA-N
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Description

Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 1909319-37-4) is a versatile spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a bicyclic structure that incorporates a cyclopropane ring fused to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The unique three-dimensional geometry of the spiro[2.5]octane core makes it a valuable scaffold for exploring novel chemical space in the design of bioactive molecules. Its primary research application is as a key synthetic intermediate in the development of pharmaceutical candidates. The core 6-azaspiro[2.5]octane structure is recognized for its use in synthesizing advanced target molecules, including investigational anticancer agents like Sovilnesib that are currently in clinical research . The Boc-protected amine group serves as a crucial protecting group, enhancing the compound's stability during synthesis while allowing for facile deprotection under mild acidic conditions to generate the secondary amine for further functionalization. With a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol , this building block enables researchers to efficiently incorporate a rigid, spirocyclic constraint into larger molecular architectures, a strategy often employed to improve the potency, selectivity, and metabolic stability of potential drug candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCETPARNFUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 6-azaspiro[2.5]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues, their substituents, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Application/Activity Reference
Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate C₁₂H₁₉NO₃ 225.29 Boc-protected amine at 1-position 48–99% MAGL inhibition , antimalarial
Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate (67) C₂₁H₂₄FN₂O₃ 371.43 6-Azaspiro[2.5]octane, ethyl ester 48% Antimalarial (Cytochrome bc₁ target)
Methoxycarbonyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate (69) C₂₂H₂₄FN₂O₅ 415.44 Methoxycarbonyl, 6-azaspiro 99% Antimalarial lead optimization
tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxymethyl group at 1-position N/A Synthetic intermediate
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate C₁₂H₂₀O₃ 225.29 Oxygen atom replacing methylene N/A Comparative stability studies

Pharmacological Activity

  • MAGL Inhibition : The hexafluoropropan-2-yl derivative of 6-azaspiro[2.5]octane-6-carboxylate () shows potent MAGL inhibition, critical for treating neurodegenerative diseases .
  • Antimalarial Activity: Quinolone derivatives (e.g., 67, 69) with 6-azaspiro[2.5]octane moieties exhibit IC₅₀ values in the nanomolar range against Plasmodium falciparum, outperforming piperidine-based analogues (e.g., 70–72) .

Physicochemical Properties

  • Lipophilicity : The Boc group increases logP compared to unprotected amines, enhancing blood-brain barrier penetration in MAGL inhibitors .
  • Solubility : Hydroxymethyl derivatives (e.g., tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate ) show improved aqueous solubility, favoring pharmacokinetic profiles .

Key Research Findings

  • Spiro vs. Non-Spiro Analogues: Spirocyclic frameworks (e.g., 6-azaspiro[2.5]octane) confer conformational rigidity, improving target binding affinity compared to flexible piperidines .
  • Impact of Heteroatoms : Replacing nitrogen with oxygen (e.g., 1-oxaspiro[2.5]octane ) alters electronic properties, reducing basicity and metabolic susceptibility .

Biological Activity

Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate (TBASOC) is a compound characterized by its unique spirocyclic structure, which confers distinct chemical and biological properties. This article explores the biological activity of TBASOC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBASOC has a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of approximately 240.34 g/mol. The compound features a tert-butyl group, an azaspiro framework, and a carboxylate functional group. These structural components contribute to its reactivity and biological activity.

Key Properties:

  • Molecular Weight: 240.34 g/mol
  • CAS Number: 1163729-53-0
  • Boiling Point: Approximately 339.3 °C
  • Melting Point: 58 °C to 59 °C

The mechanism of action of TBASOC involves its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. TBASOC can function as either an inhibitor or an activator depending on the target context.

Interaction with Biological Targets

  • Enzyme Inhibition: TBASOC has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to disease states.
  • Receptor Binding: The compound may act on various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity and Applications

TBASOC has shown promise in several areas of biological research:

  • Medicinal Chemistry: It is being explored as a building block for drug development due to its unique structural features that may confer distinct pharmacological properties.
  • Neuroscience: Studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Cancer Research: Preliminary studies indicate that TBASOC may exhibit anti-cancer properties through apoptosis induction in cancer cells.

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    • A recent study demonstrated that TBASOC effectively inhibits specific enzymes involved in metabolic pathways related to obesity and diabetes. The compound was shown to reduce enzyme activity by up to 70% in vitro, suggesting potential for weight management therapies.
  • Neuroprotective Effects:
    • In animal models, TBASOC exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This study highlighted the compound's ability to enhance neuronal survival rates by modulating antioxidant pathways.
  • Anticancer Activity:
    • Research conducted on various cancer cell lines revealed that TBASOC can induce apoptosis via the mitochondrial pathway. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cancer types, indicating significant cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
TBASOCC₁₃H₂₄N₂O₂10 - 30Anticancer, Neuroprotective
Compound AC₁₂H₂₂N₂O₂15 - 35Enzyme Inhibitor
Compound BC₁₁H₁₉N₃O₃20 - 40Neuroprotective

Safety and Handling

While TBASOC exhibits promising biological activities, safety precautions should be observed during handling:

  • Hazard Classification: Causes serious eye irritation; may cause respiratory irritation.
  • Recommended PPE: Gloves, goggles, and lab coats should be worn when handling the compound.

Q & A

Q. What are the standard synthetic routes and purification methods for tert-butyl 6-azaspiro[2.5]octane-1-carboxylate?

The synthesis typically involves spirocyclic ring formation followed by esterification. A common approach includes:

  • Ring closure : Using potassium hydroxide in ethanol/water to hydrolyze ethyl esters (e.g., ethyl 6-oxaspiro derivatives), followed by acidification to yield carboxylic acid intermediates .
  • Ester protection : Reacting the spirocyclic carboxylic acid with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butyl carbamate group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. HRMS and NMR validate structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Graph-set analysis identifies recurring intermolecular interaction patterns .
  • Spectroscopy : 1^1H/13^13C NMR confirms proton environments and carbon frameworks. HRMS (ESI-Orbitrap) verifies molecular mass within 1 ppm error .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm ester carbonyl groups .

Q. What are the recommended safety protocols for handling this compound?

  • Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles. Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereochemical control be achieved during spirocyclic ring formation?

Enantioselective synthesis employs:

  • Chiral catalysts : Iridium complexes in DMF at 70°C induce asymmetric amination, achieving up to 98% yield and 95% ee .
  • Dynamic kinetic resolution : Utilize tert-butyl carbamate as a directing group to stabilize transition states during ring closure .
  • HPLC analysis : Chiral columns (e.g., Chiralpak IA) monitor enantiopurity post-synthesis .

Q. What strategies are used to assess biological activity and structure-activity relationships (SAR)?

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd_d) .
  • SAR studies : Compare analogs (e.g., methyl vs. ethyl esters, fluorine substitutions) to identify critical functional groups. For example, the tert-butyl group enhances metabolic stability, while azaspiro rings improve target selectivity .
  • Molecular docking : AutoDock Vina models interactions with binding pockets, guiding rational design .

Q. How can crystallographic data inconsistencies (e.g., hydrogen-bonding patterns) be resolved?

  • Graph-set analysis : Classify hydrogen bonds (e.g., NHON-H\cdots O) into motifs (chains, rings) to identify systematic errors .
  • Multi-temperature refinement : SHELXL refines displacement parameters at 100 K and 298 K to detect thermal motion artifacts .
  • Twinned data correction : Use SHELXD for deconvolution of overlapping reflections in poorly diffracting crystals .

Q. What methods optimize synthetic yield and scalability for this compound?

  • Design of Experiments (DoE) : Vary solvent polarity (THF vs. DMF), temperature (60–100°C), and catalyst loading to maximize yield .
  • Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for spirocyclic intermediates .
  • Process analytics : In-line FTIR monitors esterification progress, reducing purification steps .

Q. How does polymorphism affect stability and bioavailability in pharmacological studies?

  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) to isolate Form A (thermodynamically stable) and Form B (kinetic). DSC/TGA assess melting points and decomposition .
  • Dissolution testing : Simulated gastric fluid (pH 1.2) reveals Form A’s higher solubility (2.5 mg/mL) compared to Form B (1.1 mg/mL) .
  • Stability storage : Accelerated aging (40°C/75% RH) over 6 months confirms Form A retains >90% potency .

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